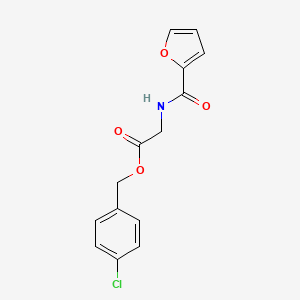

4-chlorobenzyl N-2-furoylglycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4-chlorobenzyl N-2-furoylglycinate often involves multi-step reactions, starting with basic furan compounds. For instance, compounds like 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide, which share structural similarities with this compound, are synthesized through a two-step reaction involving furan intermediates. These compounds are characterized by techniques such as FTIR, NMR spectroscopy, and mass spectrometry, alongside crystallographic analyses to confirm their structures (Gong et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds like this compound is often elucidated using X-ray diffraction alongside computational methods such as Density Functional Theory (DFT). These analyses reveal the conformational details and the electronic structure of the molecules, providing insights into their chemical reactivity and properties. For example, crystal and molecular structure analyses have been conducted on related compounds to understand their geometric and electronic characteristics (Demir et al., 2016).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, contributing to their diverse applications in organic synthesis. These reactions may include nucleophilic substitutions, condensations, and cyclization reactions, leading to the formation of complex heterocyclic structures. For instance, reactions involving substituted nitrostyrenes, aromatic aldehydes, and coumarins have been developed to synthesize biologically active furo[3,2-c]chromen-4-ones under mild conditions (Zhou et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in synthesis and material science. These properties are often determined through experimental measurements and are influenced by the molecular structure and intermolecular interactions within the compound. For example, crystallographic studies provide insights into the packing, hydrogen bonding, and other non-covalent interactions influencing the physical properties of these compounds.

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity, stability, and functional group transformations, are key to their utility in organic synthesis. These properties are often studied through various spectroscopic and computational methods, enabling the prediction and rationalization of the compound's behavior in chemical reactions. For instance, studies on similar compounds have explored their electronic properties, molecular orbitals, and potential as intermediates in organic synthesis (Hakiri et al., 2018).

properties

IUPAC Name |

(4-chlorophenyl)methyl 2-(furan-2-carbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4/c15-11-5-3-10(4-6-11)9-20-13(17)8-16-14(18)12-2-1-7-19-12/h1-7H,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGWVFGLLDGGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5653219.png)

![2-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}isoindoline](/img/structure/B5653222.png)

![N-[2-(3-chlorophenyl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5653229.png)

![8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5653234.png)

![2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5653235.png)

![N~4~-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-ethylpyrimidine-2,4-diamine](/img/structure/B5653239.png)

![2-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5653244.png)

![1-isonicotinoylbenzo[cd]indol-2(1H)-one](/img/structure/B5653250.png)

![3-[(2,6-dimethylphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5653264.png)

![3-[(4aR*,7aS*)-6,6-dioxido-4-[3-(1H-pyrrol-1-yl)propanoyl]hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5653265.png)

![1-methyl-4-(4-morpholinylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5653281.png)

![2,2-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5653294.png)

![4-(2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5653304.png)